Capzimin is a small-molecule inhibitor that selectively targets the deubiquitinase activity of Rpn11 (also known as PSMD14), a subunit of the 19S regulatory particle of the 26S proteasome. [, , ] This selectivity makes Capzimin a valuable tool for studying the specific roles of Rpn11 in cellular processes and its potential as a therapeutic target in diseases like cancer. [, , , , ]
Capzimin, chemically known as 8-mercapto-N-(2-(thiazol-2-yl)ethyl)quinoline-3-carboxamide, was derived from earlier compounds such as 8-thioquinoline. Through structure-activity relationship studies, Capzimin was identified as a more effective inhibitor of RPN11 compared to its predecessors, demonstrating enhanced potency and selectivity against other JAMM domain proteases .
Capzimin is classified under small-molecule inhibitors that target proteasome-associated deubiquitinating enzymes, specifically designed to interfere with the function of the proteasome in cancer therapy .
The synthesis of Capzimin involves several key steps that include:
These methods are designed to optimize the compound's pharmacological properties while ensuring that it retains its ability to selectively inhibit RPN11.
Capzimin features a unique molecular structure that includes:
The molecular formula for Capzimin is C12H12N2O1S1, with a molecular weight of approximately 232.30 g/mol. The compound exhibits specific interactions with the active site of RPN11, forming stable complexes that inhibit its function effectively .
Capzimin primarily acts through competitive inhibition of RPN11 by binding to its active site. The mechanism involves:
This inhibition results in an unfolded protein response within cancer cells, ultimately leading to apoptosis.
The mechanism by which Capzimin exerts its effects can be summarized as follows:
Experimental data indicate that Capzimin has an IC50 value of approximately 0.34 μM against RPN11, showcasing its high potency as an inhibitor .
Capzimin exhibits several notable physical and chemical properties:
These properties are crucial for formulating Capzimin into therapeutic agents .
Capzimin has significant potential applications in cancer therapeutics due to its ability to selectively induce apoptosis in cancer cells while sparing normal cells. Its primary applications include:
Ongoing research aims to further elucidate its mechanisms and optimize its use in clinical settings .
The 26S proteasome is the primary proteolytic machinery for regulated intracellular protein degradation in eukaryotes. It comprises two key components:
Table 1: Key Proteasome Components and Functions
Component | Subunits | Primary Functions |
---|---|---|
20S Core Particle | β1, β2, β5 | Catalytic degradation of peptides |
19S Regulatory Particle | Rpn1, Rpn10, Rpn13 | Ubiquitin receptor functions |
Rpn11 (PSMD14/POH1) | Deubiquitination of substrates |
Rpn11 (POH1/PSMD14) is a JAMM metalloprotease subunit within the 19S RP lid subcomplex. Its enzymatic activity is essential for:
Clinically approved proteasome inhibitors (e.g., bortezomib, carfilzomib) target the 20S β5 subunit but face significant challenges:
Table 2: Comparison of Proteasome Inhibitor Mechanisms
Inhibitor Type | Molecular Target | Key Limitations |
---|---|---|
Boronic Acids (Bortezomib) | β5 subunit (20S CP) | Resistance mutations, neurotoxicity |
Epoxyketones (Carfilzomib) | β5 subunit (20S CP) | Cardiotoxicity, administration challenges |
Rpn11 Inhibitors (Capzimin) | JAMM domain of Rpn11 | Broader substrate stabilization |
Rpn11 presents a compelling alternative target due to:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1